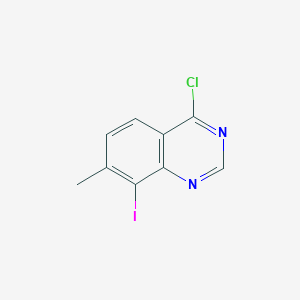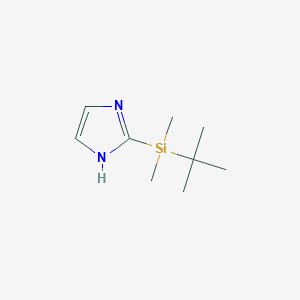
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is an organic compound with the molecular formula C10H12N2O2. This compound belongs to the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the cyclization of suitable precursors in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinolinones .
科学研究应用
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of pyrimidines by binding to the enzyme carbamoyl phosphate synthetase II, thereby preventing the formation of carbamoyl phosphate . This inhibition leads to a decrease in the production of uridine triphosphate, which is necessary for DNA replication and cell division .
相似化合物的比较
Similar Compounds
7-amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with different biological activities.
4-hydroxy-2-quinolones: Compounds with similar core structures but different functional groups and properties.
Coumarins: Structurally related compounds with distinct biological activities and mechanisms of action.
Uniqueness
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and the ability to inhibit certain enzymes without hydrolysis of the lactam ring . This distinct mechanism of action sets it apart from other similar compounds, making it a valuable molecule for further research and development .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-2,4,7,13H,3,5,11H2,(H,12,14) |
InChI 键 |
BHBNSEKVOWMFNM-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)

![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)










![2-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B8563993.png)
